molecular formula C14H15NO2 B1489300 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539796-22-9

1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1489300
M. Wt: 229.27 g/mol
InChI Key: XGKHSJFRMSNERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid”, it’s possible that it could be synthesized through a Suzuki–Miyaura coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving this compound . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

Scientific Research Applications

Structural Characterization and Analysis Techniques

Chemolysis for Structural Analysis : The use of thermochemolysis with tetramethylammonium hydroxide (TMAH) is a notable technique for the structural characterization of humic substances, which might involve compounds similar to 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid. This method facilitates the analysis of carboxylic and hydroxyl groups in organic compounds, providing insights into their structure through methylation, which improves chromatographic separation. This approach offers a low-cost and easily implemented technique for analyzing complex organic materials, potentially including novel carboxylic acids (Río & Hatcher, 2013).

Applications in Drug Synthesis

Biomass-Derived Chemicals for Drug Synthesis : Levulinic acid, a biomass-derived chemical with carbonyl and carboxyl functional groups, exemplifies the potential of carboxylic acids in drug synthesis. Its derivatives are utilized to synthesize various chemicals, showcasing the utility of carboxylic acids in creating cost-effective and cleaner drug synthesis processes. This approach emphasizes the role of carboxylic acids, like 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, in medicinal chemistry, particularly in cancer treatment and the development of medical materials (Zhang et al., 2021).

Environmental Applications

Herbicide Research and Toxicity : The study of organotin(IV) complexes, including those derived from carboxylic acids like 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, highlights their application in antituberculosis activity and offers a window into the environmental impact and management of such compounds. These studies contribute to our understanding of the ecological implications and potential uses of carboxylic acid derivatives in agricultural and environmental settings (Iqbal, Ali, & Shahzadi, 2015).

Advanced Materials and Chemistry

Supramolecular Chemistry : Research on calixpyrrole scaffolds, which bear structural and functional resemblance to carboxylic acid derivatives, underscores the importance of these compounds in the development of supramolecular capsules. These capsules have applications ranging from molecular recognition to the encapsulation of small molecules, demonstrating the versatility of carboxylic acid frameworks in designing novel materials and chemical sensors (Ballester, 2011).

properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-5-6-12(11(2)8-10)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKHSJFRMSNERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.